Ascorbyl gamolenate
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Overview
Description
Ascorbyl gamolenate is a compound that combines ascorbic acid (vitamin C) with gamma-linolenic acid, a fatty acid. It is known for its potential therapeutic properties, particularly in the treatment of diabetic neuropathies. This compound functions as an aldose reductase inhibitor, which helps in managing complications related to diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ascorbyl gamolenate typically involves the esterification of ascorbic acid with gamma-linolenic acid. This reaction can be catalyzed by chemical catalysts or enzymes such as lipases. The reaction conditions often include the use of solvents like p-cymene and the application of heat to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using renewable solvents and efficient separation techniques. The process aims to achieve high yields and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ascorbyl gamolenate undergoes various chemical reactions, including:
Oxidation: The ascorbic acid component can be oxidized to dehydroascorbic acid.
Reduction: Dehydroascorbic acid can be reduced back to ascorbic acid.
Esterification: Formation of this compound through the esterification of ascorbic acid and gamma-linolenic acid.
Common Reagents and Conditions
Oxidation: Oxygen and metal ions can facilitate the oxidation of ascorbic acid.
Reduction: Reducing agents like glutathione can reduce dehydroascorbic acid back to ascorbic acid.
Esterification: Catalysts such as sulfuric acid or lipases, along with solvents like p-cymene, are commonly used.
Major Products Formed
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Esterification: This compound.
Scientific Research Applications
Chemistry: Used as an antioxidant and stabilizing agent in chemical formulations.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its therapeutic potential in treating diabetic neuropathies and other metabolic diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
Ascorbyl gamolenate exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, reducing oxidative stress in cells. The compound also inhibits aldose reductase, an enzyme involved in the polyol pathway, which is linked to diabetic complications. By inhibiting this enzyme, this compound helps in managing symptoms of diabetic neuropathies .
Comparison with Similar Compounds
Similar Compounds
Ascorbyl palmitate: Another ester of ascorbic acid, used for its antioxidant properties.
Ascorbyl stearate: Similar to ascorbyl palmitate, used in food and cosmetic industries.
Dehydroascorbic acid: The oxidized form of ascorbic acid, with similar antioxidant properties
Uniqueness
Ascorbyl gamolenate is unique due to its combination of ascorbic acid and gamma-linolenic acid, providing both antioxidant and anti-inflammatory benefits. Its ability to inhibit aldose reductase sets it apart from other ascorbic acid derivatives, making it particularly useful in managing diabetic complications .
Properties
CAS No. |
109791-32-4 |
---|---|
Molecular Formula |
C24H36O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C24H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h6-7,9-10,12-13,19,23,25,27-28H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12-/t19-,23+/m0/s1 |
InChI Key |
FLRQOWAOMJMSTP-JJTRIOAGSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ascorbyl gamolenate |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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